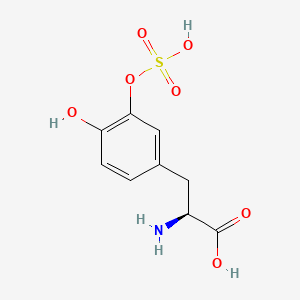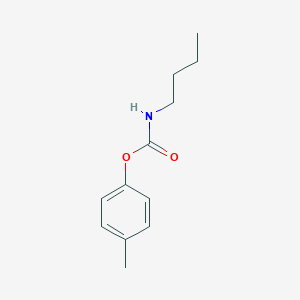
1,4-Butanediamine, N-(3-aminopropyl)-N'-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is a polyamine compound known for its role in various biological and chemical processes. It is a trivalent organic cation that plays a significant role in cellular functions such as growth, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the stabilization of DNA and RNA structures.
Medicine: It is investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- exerts its effects involves its interaction with various molecular targets. It binds to DNA and RNA, stabilizing their structures and protecting them from oxidative damage. It also modulates the activity of enzymes involved in cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spermidine: Another polyamine with similar biological functions.
Spermine: A polyamine that is involved in cellular metabolism and gene regulation.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is unique due to its specific structure, which allows it to interact with a wide range of biological molecules and participate in various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Propiedades
| 110539-42-9 | |
Fórmula molecular |
C9H23N3 |
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)-N-ethylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-2-11-7-3-4-8-12-9-5-6-10/h11-12H,2-10H2,1H3 |
Clave InChI |
NBQCAFSSDFAIKS-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)




![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
